2-Ethyl-4-methoxybenzoic acid

Description

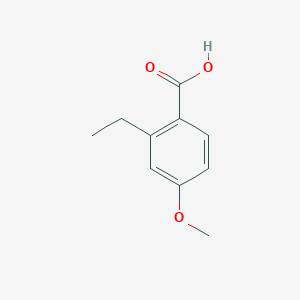

2-Ethyl-4-methoxybenzoic acid is a substituted benzoic acid derivative featuring an ethyl group at the ortho (2nd) position and a methoxy group at the para (4th) position relative to the carboxylic acid functional group. For instance, substituted benzoic acids are frequently employed as intermediates in drug development due to their tunable electronic and steric properties .

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-ethyl-4-methoxybenzoic acid |

InChI |

InChI=1S/C10H12O3/c1-3-7-6-8(13-2)4-5-9(7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |

InChI Key |

USJWJQZAWFTHCO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-4-methoxybenzoic acid can be synthesized through several methods:

Oxidation of 2-Ethyl-4-methoxytoluene: This method involves the oxidation of 2-ethyl-4-methoxytoluene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 4-methoxybenzoic acid with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by the electron-donating methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Ethyl-4-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methoxybenzoic acid involves its interaction with molecular targets through its functional groups. The methoxy group enhances the nucleophilicity of the benzene ring, making it reactive towards electrophilic substitution reactions . The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-ethyl-4-methoxybenzoic acid with analogous compounds in terms of substituent effects, functional groups, and synthesis methodologies.

Substituent Position and Electronic Effects

- 4-(4-Substitutedbenzamido)benzoic Acid () : This compound contains a benzamido group at the para position and a carboxylic acid. The amide group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to this compound, where the methoxy group is electron-donating, reducing acidity (pKa) relative to unsubstituted benzoic acid .

- Methyl 4-Acetamido-5-chloro-2-methoxybenzoate () : The ester functional group (vs. carboxylic acid in the target compound) lowers polarity and increases lipophilicity. The chloro substituent (electron-withdrawing) further modifies reactivity, contrasting with the ethyl group (electron-donating) in this compound .

Functional Group Impact on Physical Properties

Key Research Findings and Trends

Acidity Modulation : Methoxy groups (electron-donating) reduce carboxylic acid acidity, whereas chloro or nitro groups (electron-withdrawing) increase it. This contrast is critical in designing pH-sensitive drug candidates .

Synthetic Flexibility : Carboxylic acids (e.g., this compound) offer broader derivatization pathways (e.g., salt formation, esterification) compared to pre-formed esters or amides .

Biological Activity

2-Ethyl-4-methoxybenzoic acid is an aromatic carboxylic acid known for its structural similarity to benzoic acid and its potential therapeutic applications. This compound features a methoxy group and an ethyl substituent, which contribute to its unique chemical properties and biological activities. Recent studies have highlighted various aspects of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer effects.

Chemical Structure and Properties

- Molecular Formula : C11H14O3

- Molecular Weight : 198.23 g/mol

- Solubility : Insoluble in water; soluble in alcohols, ether, and ethyl acetate.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound’s structure allows it to interact with microbial cell membranes, leading to cell lysis and death.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties in vitro. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This effect could be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Potential

Preliminary findings indicate that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. These effects suggest a mechanism that could be exploited for therapeutic purposes in oncology .

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- Caspase Activation : Induces apoptosis by activating caspases, which are crucial for programmed cell death.

- Cytokine Modulation : Alters the expression of cytokines involved in inflammatory responses.

- Membrane Disruption : Interacts with microbial membranes, leading to increased permeability and cell death .

Case Studies

Q & A

Q. How does the ethyl substituent influence the crystallinity of this compound compared to its non-alkylated analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.